molecular formula C12H13NO2 B2562064 4-{[(Furan-2-ylmethyl)amino]methyl}phenol CAS No. 478358-10-0

4-{[(Furan-2-ylmethyl)amino]methyl}phenol

Cat. No. B2562064
M. Wt: 203.241
InChI Key: JBPCVNXGKWPNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[(Furan-2-ylmethyl)amino]methyl}phenol” is a unique chemical compound. It has an empirical formula of C12H13NO2 and a molecular weight of 203.24 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of “4-{[(Furan-2-ylmethyl)amino]methyl}phenol” consists of a phenol group attached to a furan ring via a methylene bridge and an amine group .


Chemical Reactions Analysis

Furan platform chemicals (FPCs) can be economically synthesized from biomass . The fate of selected FPCs and their potential are shown as an example only, where many more simple or complex chemicals can be obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(Furan-2-ylmethyl)amino]methyl}phenol” include a molecular weight of 203.24 and an empirical formula of C12H13NO2 .

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic acid (CGA) is a phenolic compound with various biological and pharmacological effects. It exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. CGA also modulates lipid metabolism and glucose, suggesting potential applications in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Fluorescent Chemosensors Based on Phenolic Derivatives

4-Methyl-2,6-diformylphenol (DFP), a phenolic derivative, has been used to develop chemosensors for detecting various analytes including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors highlight the potential of phenolic compounds in analytical chemistry and environmental monitoring (Roy, 2021).

Bound Phenolics in Foods

Phenolic compounds, including bound phenolics, play a significant role in human health due to their antioxidant properties. Studies on the absorption mechanisms of bound phenolic compounds and their release through food processing provide insights into their nutritional benefits and potential applications in food science (Acosta-Estrada et al., 2014).

p-Coumaric Acid and Its Conjugates

p-Coumaric acid, a phenolic acid, exhibits antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other biological activities. The conjugation of p-Coumaric acid enhances its biological activities, suggesting applications in developing natural food additives and pharmaceuticals (Pei et al., 2016).

Furan Derivatives in Plant Biomass Conversion

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are key intermediates in converting plant biomass into valuable chemicals. The review on the synthesis of HMF from plant feedstocks and its applications in producing monomers, polymers, and fuels underscores the importance of furan derivatives in sustainable chemical production (Chernyshev et al., 2017).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The user assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions of “4-{[(Furan-2-ylmethyl)amino]methyl}phenol” and similar compounds lie in the field of proteomics research . The spectacular range of compounds that can be economically synthesized from biomass via FPCs suggests a promising future for these compounds .

properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-5-3-10(4-6-11)8-13-9-12-2-1-7-15-12/h1-7,13-14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPCVNXGKWPNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Furan-2-ylmethyl)amino]methyl}phenol

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